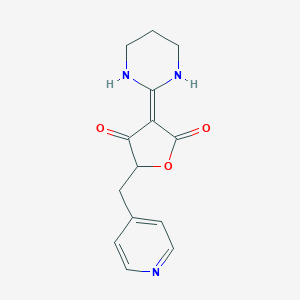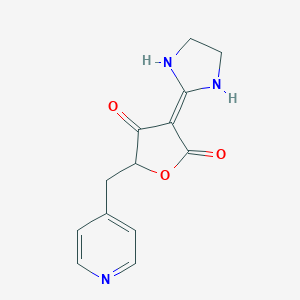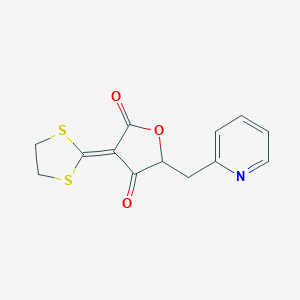![molecular formula C14H18O6S2 B290172 {[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B290172.png)
{[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid, also known as CMEPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. In
Wirkmechanismus
The exact mechanism of action of {[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
{[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been shown to improve insulin sensitivity, reduce blood glucose levels, and improve lipid metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using {[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid in lab experiments is its relatively low toxicity compared to other chemical compounds. However, its low solubility in water may limit its use in certain applications. Additionally, the lack of comprehensive toxicological data on {[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid may hinder its further development for clinical use.
Zukünftige Richtungen
There are several future directions for research on {[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid. One area of interest is the development of novel formulations of {[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid that improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of {[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of {[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid and its potential side effects. Overall, {[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid has shown great promise as a versatile chemical compound with potential applications in various fields.
Synthesemethoden
{[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid can be synthesized through a multistep process that involves the reaction of 2-(4-hydroxyphenoxy)ethylamine with 2-mercaptoacetic acid, followed by the esterification of the resulting intermediate with chloroacetic acid. The final product is obtained through the hydrolysis of the ester group using sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
{[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid has been extensively studied for its potential applications in various fields. In the medical field, {[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders.
In agriculture, {[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid has been studied for its potential use as a plant growth regulator, as well as its ability to enhance the tolerance of plants to various environmental stressors such as drought and salinity.
In environmental science, {[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid has been investigated for its potential use in the removal of heavy metals from contaminated soils and water.
Eigenschaften
Molekularformel |
C14H18O6S2 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-[2-[4-[2-(carboxymethylsulfanyl)ethoxy]phenoxy]ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C14H18O6S2/c15-13(16)9-21-7-5-19-11-1-2-12(4-3-11)20-6-8-22-10-14(17)18/h1-4H,5-10H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
CZXVJFTXTLCLKP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCSCC(=O)O)OCCSCC(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1OCCSCC(=O)O)OCCSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290089.png)
![1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B290091.png)
![2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B290092.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290094.png)
![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)
![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)

![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)




